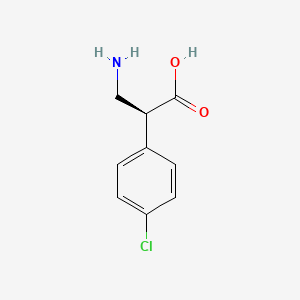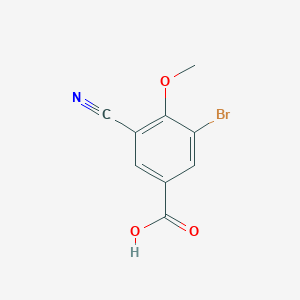
(R)-3-Amino-2-(4-chloro-phenyl)-propionic acid
Vue d'ensemble
Description
(R)-3-Amino-2-(4-chloro-phenyl)-propionic acid, also known as (R)-CPP, is a chemical compound that belongs to the class of amino acids. It is a synthetic derivative of glutamate and has been widely studied for its potential applications in neuroscience and pharmacology.
Applications De Recherche Scientifique
(R)-CPP has been extensively studied for its potential applications in neuroscience and pharmacology. It has been shown to act as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. (R)-CPP has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
(R)-CPP acts as an agonist at the NMDA receptor, binding to the receptor and increasing its activity. This leads to an influx of calcium ions into the cell, which triggers a cascade of signaling pathways that ultimately result in changes in gene expression and synaptic plasticity. The exact mechanisms by which (R)-CPP exerts its neuroprotective effects are not fully understood, but it is thought to involve the activation of intracellular signaling pathways that promote cell survival and inhibit cell death.
Biochemical and Physiological Effects:
(R)-CPP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and acetylcholine, which play important roles in cognitive processes such as attention, learning, and memory. (R)-CPP has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which promote the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-CPP has several advantages for use in lab experiments. It is a highly specific agonist for the NMDA receptor, which allows for precise manipulation of the receptor's activity. It is also relatively stable and easy to synthesize, which makes it a convenient tool for researchers. However, (R)-CPP has some limitations as well. It can be toxic at high concentrations, which can limit its use in certain experiments. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on (R)-CPP. One area of interest is the development of new drugs that target the NMDA receptor and have neuroprotective effects. Another area of interest is the investigation of the role of (R)-CPP in synaptic plasticity and learning and memory processes. Additionally, there is interest in exploring the potential use of (R)-CPP in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(2S)-3-amino-2-(4-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFOMSKIIHPPCQ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-2-(4-chloro-phenyl)-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1387708.png)
![tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate](/img/structure/B1387710.png)

![7-chloro-4-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1387715.png)






![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol](/img/structure/B1387728.png)